An In-depth Technical Guide to the Physicochemical Properties of D-(+)-Fucose
An In-depth Technical Guide to the Physicochemical Properties of D-(+)-Fucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-(+)-Fucose, a deoxyhexose monosaccharide, is an important carbohydrate implicated in a variety of biological processes. As an enantiomer of the more common L-(-)-Fucose, it serves as a crucial tool for studying cellular adhesion, enzymatic activities, and as a reference compound in carbohydrate metabolite analysis.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of D-(+)-Fucose, detailed experimental methodologies for their determination, and insights into its role in key signaling pathways.
Physicochemical Properties
The fundamental physicochemical characteristics of D-(+)-Fucose are summarized below, providing a quantitative basis for its application in research and development.
Table 1: General Physicochemical Properties of D-(+)-Fucose
| Property | Value | Reference |
| Synonyms | 6-Deoxy-D-galactose, Rhodeose | [1][2] |
| Molecular Formula | C₆H₁₂O₅ | |
| Molecular Weight | 164.16 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 144-145 °C | |
| Boiling Point (est.) | ~211.61 °C | |
| pKa (Predicted) | 12.50 ± 0.20 |
Table 2: Solubility Profile of D-(+)-Fucose
| Solvent | Solubility | Reference |
| Water | 100 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | |
| Dimethylformamide (DMF) | 15 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL |
Table 3: Optical Activity of D-(+)-Fucose
D-(+)-Fucose exhibits mutarotation in aqueous solution, where the specific rotation changes over time as it equilibrates between its different anomeric forms.
| Time | Specific Rotation ([α]D) | Conditions | Reference |
| 7 min | +127.0° | c = 10 in water, 19°C | |
| 31 min | +89.4° | c = 10 in water, 19°C | |
| 71 min | +77.2° | c = 10 in water, 19°C | |
| Final (146 min) | +76.0° | c = 10 in water, 19°C | |
| 24 h | +76.0 ± 1° | c = 10 in water, 20°C | |
| Not specified | +74 to +76° | c = 4% (w/v) in water, 20°C |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of D-(+)-Fucose.
Determination of Melting Point
The melting point of D-(+)-Fucose is determined using the capillary method with a melting point apparatus.
Methodology:
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Sample Preparation: A small amount of dry, finely powdered D-(+)-Fucose is packed into a capillary tube to a height of approximately 3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2°C per minute) near the expected melting point for an accurate determination.
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Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
Determination of Solubility
The solubility of D-(+)-Fucose in various solvents is determined by creating a saturated solution at a specific temperature.
Methodology:
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Solvent Preparation: A known volume of the desired solvent (e.g., water, PBS, DMF, DMSO) is placed in a container at a constant temperature (e.g., 20°C).
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Incremental Addition of Solute: A pre-weighed amount of D-(+)-Fucose is added to the solvent in small increments.
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Dissolution and Observation: After each addition, the mixture is stirred vigorously until the solid is completely dissolved. The process is continued until a point of saturation is reached, where no more solid dissolves, and a solid residue remains.
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Quantification: The total weight of the dissolved D-(+)-Fucose is recorded to calculate the solubility in terms of mass per unit volume (e.g., mg/mL).
Determination of Optical Rotation (Polarimetry)
The optical rotation of D-(+)-Fucose is measured using a polarimeter to determine its specific rotation.
Methodology:
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Solution Preparation: A solution of D-(+)-Fucose of a known concentration (c, in g/mL) is prepared in a suitable solvent, typically water.
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Polarimeter Calibration: The polarimeter is calibrated using a blank solution (the pure solvent).
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Measurement: The prepared D-(+)-Fucose solution is placed in a polarimeter cell of a known path length (l, in dm). The observed angle of rotation (α) is measured.
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Calculation of Specific Rotation: The specific rotation ([α]) is calculated using Biot's law: [α] = α / (l * c).
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Mutarotation Monitoring: To observe mutarotation, measurements are taken at regular time intervals after the solution is prepared until a stable reading is obtained.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of D-(+)-Fucose can be estimated using potentiometric titration.
Methodology:
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Solution Preparation: A solution of D-(+)-Fucose with a known concentration is prepared in water. To maintain constant ionic strength, a neutral salt like KCl can be added.
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Titration Setup: The solution is placed in a reaction vessel with a calibrated pH electrode and a magnetic stirrer. The solution is purged with an inert gas to remove dissolved carbon dioxide.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
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Data Collection: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Involvement in Signaling Pathways
D-(+)-Fucose, as a precursor to GDP-fucose, plays a crucial role in the fucosylation of proteins and lipids, which is a critical post-translational modification in several signaling pathways.
GDP-Fucose Biosynthesis and Transport
GDP-fucose is the activated form of fucose required by fucosyltransferases. It is synthesized in the cytosol via two main pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose. This GDP-fucose is then transported into the endoplasmic reticulum (ER) and Golgi apparatus to be used in glycosylation reactions.
Caption: Biosynthesis and transport of GDP-fucose for fucosylation.
Toll-like Receptor 4 (TLR4) Signaling
Core fucosylation, the addition of fucose to the N-glycan core of proteins, is critical for the proper functioning of the TLR4 signaling pathway. Specifically, the co-receptor CD14 is heavily fucosylated. This fucosylation is essential for the internalization of the TLR4/MD2/CD14 complex upon lipopolysaccharide (LPS) stimulation, which is required for the activation of the TRIF-dependent signaling pathway leading to the production of type I interferons.
Caption: Role of fucose in TLR4 signaling.
Notch Signaling Pathway
The Notch signaling pathway, crucial for cell-cell communication and fate determination, is heavily regulated by O-fucosylation of its extracellular domain. O-fucosyltransferase 1 (POFUT1) adds fucose to specific serine or threonine residues within the epidermal growth factor (EGF)-like repeats of the Notch receptor. This O-fucosylation is essential for proper Notch folding and its ability to bind to its ligands (e.g., Delta and Jagged).
Caption: O-Fucosylation in Notch signaling.
Conclusion
This technical guide provides a detailed summary of the physicochemical properties of D-(+)-Fucose, outlines the experimental protocols for their determination, and illustrates its critical involvement in fundamental signaling pathways. The provided data and methodologies serve as a valuable resource for researchers and professionals in the fields of glycobiology, drug development, and cellular biology, facilitating further investigation into the diverse roles of this important monosaccharide.
